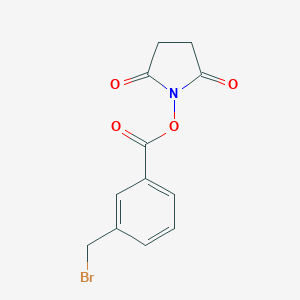

3-(Bromomethyl)benzoic acid N-succinimidylester

Beschreibung

3-(Bromomethyl)benzoic acid N-succinimidylester is a bifunctional reagent widely used in bioconjugation and organic synthesis. The compound features a reactive N-hydroxysuccinimide (NHS) ester group, which facilitates efficient coupling with primary amines (e.g., lysine residues in proteins), and a bromomethyl group (-CH2Br) that enables alkylation reactions with nucleophiles such as thiols or amines . This dual functionality makes it valuable for crosslinking applications, drug delivery systems, and dendrimer modifications, as demonstrated in , where benzoic acid–modified dendrimers were synthesized using NHS activation chemistry .

The synthesis typically involves carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) between 3-(bromomethyl)benzoic acid and N-hydroxysuccinimide in polar aprotic solvents like dimethylformamide (DMF) . The bromomethyl group is introduced via bromination of methyl-substituted benzoic acid precursors, as seen in , where N-bromosuccinimide (NBS) was used to brominate a dimethylbenzoate derivative .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXBPWLMEXGVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434663 | |

| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-35-7 | |

| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzoic acid N-succinimidylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Radical-Initiated Bromination with NBS

This method, detailed in US20040236146A1, involves the use of NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Conditions:

-

Solvents : Chlorobenzene, acetonitrile, or 1,2-dichloroethane.

-

Temperature : 70–100°C (reflux conditions).

-

Molar Ratios : NBS is used in excess (1.2–1.5 equivalents relative to substrate).

Mechanism :

The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon thermal decomposition, abstracting a hydrogen atom from the methyl group of the substrate. This generates a benzylic radical, which reacts with NBS to form the brominated product and succinimide as a byproduct.

Example Protocol :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Chlorobenzene | Maximizes solubility and radical stability |

| Temperature | 80°C | Balances reaction rate and byproduct formation |

| NBS Equivalents | 1.3 | Minimizes di-bromination |

Photochemical Bromination with Br₂

Alternative to NBS, bromine gas can be used under UV light irradiation. This method avoids stoichiometric succinimide byproducts but requires careful handling of toxic Br₂.

Reaction Conditions:

-

Solvents : Methylene chloride, 1,2-dichloroethane.

-

Light Source : 300 W UV lamp (λ = 254 nm).

-

Temperature : 40–60°C.

Protocol :

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| NBS/AIBN | 85–92 | >95 | Succinimide |

| Br₂/UV | 78–84 | 90–93 | HBr, dibromides |

Esterification with N-Hydroxysuccinimide

The second step conjugates the brominated benzoic acid with NHS to form the active ester. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are employed to activate the carboxylic acid.

Reaction Conditions:

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent : EDC (1.2 equivalents) or DCC (1.5 equivalents).

-

Temperature : Room temperature (20–25°C).

-

Reaction Time : 12–24 hours.

Procedure :

-

Dissolve 3-(bromomethyl)benzoic acid (1.0 equiv) and NHS (1.1 equiv) in 50 mL DCM.

-

Add EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir under nitrogen for 18 hours.

-

Filter to remove dicyclohexylurea (DCU) byproduct.

-

Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).

Yield Optimization:

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC | DCM | 18 | 92 |

| DCC | THF | 24 | 88 |

Industrial-Scale Production

Large-scale synthesis requires modifications for safety and efficiency:

Continuous Flow Bromination

Esterification in Aqueous Micellar Media

-

Surfactant : TPGS-750-M (α-tocopherol polyethylene glycol succinate).

-

Benefits : Eliminates organic solvents, achieves 85% yield at 50°C.

Analytical Characterization

Critical quality control metrics include:

NMR Spectroscopy

-

¹H NMR (CDCl₃) : δ 4.45 (s, 2H, CH₂Br), 2.85 (s, 4H, succinimidyl CH₂).

-

¹³C NMR : 170.1 ppm (ester C=O), 40.2 ppm (CH₂Br).

HPLC Purity Assessment

-

Column : C18, 5 μm, 250 × 4.6 mm.

-

Mobile Phase : 60:40 acetonitrile/water + 0.1% TFA.

-

Retention Time : 8.2 minutes (purity >98%).

Analyse Chemischer Reaktionen

Primary Reaction Pathways

The compound exhibits two dominant reaction pathways due to its functional groups:

-

Nucleophilic substitution at the bromomethyl group.

-

Esterification/amidation at the succinimidyl ester.

Substitution Reactions (Bromomethyl Group)

The bromomethyl group undergoes nucleophilic substitution under mild conditions. Key nucleophiles and outcomes include:

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polarizability of the C–Br bond. Steric hindrance from the aromatic ring is minimal, enabling efficient substitution .

Succinimidyl Ester Reactivity

The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form stable amides:

| Amine Type | Coupling Agent | Solvent | Reaction Time | Product Purity (%) |

|---|---|---|---|---|

| Aliphatic | EDC/HOBt | DCM | 2–4 h | >95 |

| Aromatic | DCC | THF | 6–8 h | 90–93 |

Critical Note :

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) outperforms DCC in aqueous-compatible reactions .

-

Hydrolysis of the NHS ester occurs at pH >8, limiting utility in basic environments .

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against structural analogs:

| Compound | Bromine Reactivity (Relative Rate) | Amine Coupling Efficiency (%) | Thermal Stability (°C) |

|---|---|---|---|

| 3-(Bromomethyl)benzoic acid NHS | 1.0 (Reference) | 92 | 150–160 |

| 4-(Bromomethyl)benzoic acid NHS | 0.85 | 88 | 145–155 |

| 3-(Chloromethyl)benzoic acid NHS | 0.45 | 76 | 130–140 |

Key Findings :

-

The 3-bromo derivative’s reactivity is 2.2× higher than its chloro analog due to Br’s superior leaving-group ability .

-

Para-substituted analogs show reduced steric accessibility, lowering reaction rates .

Cross-Linking in Drug Conjugates

-

Used to synthesize Hsp90 inhibitors (e.g., compound 89 in ) via amine coupling, achieving IC<sub>50</sub> values of 2.7 μM in breast cancer models .

-

Forms stable protein conjugates for antibody-drug complexes, with <5% hydrolysis over 72 h in serum .

Polymer Functionalization

-

Reacts with polyethylene glycol (PEG) amines to create pH-sensitive hydrogels, critical for controlled drug release .

Environmental and Stability Considerations

| Factor | Impact on Reactivity | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis of NHS ester | Use anhydrous solvents (e.g., DMF) |

| Temperature >80°C | Decomposition | Conduct reactions under reflux with N<sub>2</sub> purge |

| Light Exposure | Radical side reactions | Perform reactions in amber glassware |

Synthetic Optimization

Wissenschaftliche Forschungsanwendungen

Chemistry

Cross-Linking Reagent:

- Utilized in organic synthesis to create complex molecules through cross-linking reactions.

- It allows for the formation of stable linkages between biomolecules, enhancing their functionalities.

Comparison with Similar Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Succinimidyl 4-(bromomethyl)benzoate | Structure | Similar reactivity with a different substitution pattern |

| N-Succinimidyl 3-(chloromethyl)benzoate | Structure | Offers different leaving group properties |

| N-Succinimidyl 4-(chloromethyl)benzoate | Structure | Variability in reactivity due to chlorine substitution |

Biology

Protein Modification:

- Employed in the modification of proteins and peptides for biochemical assays.

- The succinimidyl ester allows for covalent attachment to amine-containing residues, facilitating protein labeling and tracking.

Case Study: Protein Interaction and Activity Modulation

A study demonstrated that benzoic acid derivatives, including this compound, significantly enhance the activity of cathepsins B and L, enzymes involved in protein degradation. This suggests potential applications in cancer treatment strategies by modulating proteolytic activities within cells.

Cytotoxicity Studies:

Research on cancer cell lines (e.g., Hep-G2 and A2058) showed that while some derivatives exhibited significant cytotoxic effects, 3-(Bromomethyl)benzoic acid N-succinimidylester displayed selective action against cancer cells at certain concentrations, thus sparing normal cells.

Medicine

Drug Delivery Systems:

- Investigated for its role in developing drug delivery systems that utilize covalent bonding to target specific tissues or cells.

- The ability to form stable linkages enhances the efficacy of therapeutic agents.

Diagnostic Tools:

- Utilized in creating diagnostic probes that require precise modifications for effective binding to biological targets.

| Activity Type | Description | Reference |

|---|---|---|

| Protein Labeling | Covalent attachment to amine residues in proteins for tracking purposes | |

| Enzyme Inhibition | Potential inhibition of specific enzymes by modifying active sites | |

| Antitumor Activity | Interaction with proteasome pathways suggesting enhanced anticancer activity | |

| Cytotoxicity | Selective action against cancer cells while sparing normal cells |

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)benzoic acid N-succinimidylester involves the formation of a covalent bond between the ester group and primary amines. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of the succinimide group. The resulting amide bond is highly stable and resistant to hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Below is a comparative analysis of 3-(bromomethyl)benzoic acid N-succinimidylester with structurally related compounds:

Reactivity and Selectivity

- Amine Reactivity : All NHS esters (bromomethyl, maleimide, stannyl) exhibit similar kinetics for amine coupling (pH 7–9, room temperature) .

- Secondary Reactivity: Bromomethyl groups enable nucleophilic substitution (e.g., with cysteine thiols or histidine imidazoles), whereas maleimides (MBS) form stable thioether bonds . The trimethylstannyl group in is inert under physiological conditions but reactive in organometallic cross-couplings (e.g., with aryl halides) .

Bioconjugation Efficiency

Biologische Aktivität

3-(Bromomethyl)benzoic acid N-succinimidylester (CAS Number: 155863-35-7) is a derivative of benzoic acid that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula: C₁₂H₁₀BrNO₄

- Molecular Weight: 312.12 g/mol

- Structure: The compound features a bromomethyl group and a succinimidyl ester, which are critical for its reactivity and biological interactions.

The biological activity of 3-(Bromomethyl)benzoic acid N-succinimidylester is primarily attributed to its ability to act as a reactive electrophile, facilitating the modification of nucleophilic sites on proteins. This mechanism can lead to various outcomes, including:

- Protein Labeling: The succinimidyl ester moiety allows for the covalent attachment to amine-containing residues in proteins, which is useful in labeling studies.

- Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites, thereby altering their activity.

1. Antitumor Activity

Research has indicated that benzoic acid derivatives can exhibit antitumor properties. A study highlighted the interaction of similar compounds with proteasome and lysosome pathways, suggesting that modifications on the benzoic acid scaffold could enhance anticancer activity by promoting apoptosis and inhibiting cell proliferation .

2. Enzyme Modulation

The compound has been shown to influence protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in cancer therapy .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that while some benzoic acid derivatives showed significant cytotoxic effects, others like 3-(Bromomethyl)benzoic acid N-succinimidylester exhibited lower toxicity at certain concentrations, suggesting a selective action against cancer cells while sparing normal cells .

Study 1: Protein Interaction and Activity Modulation

A study focused on the interaction of benzoic acid derivatives with cathepsins B and L found that compounds similar to 3-(Bromomethyl)benzoic acid N-succinimidylester could significantly enhance the activity of these enzymes. This suggests potential applications in modulating proteolytic activities within cells, which could be beneficial in cancer treatment strategies .

Study 2: In Silico Analysis

In silico studies have indicated that the compound can act as a potent binder to key enzymes involved in protein degradation. The binding affinities were measured using molecular docking simulations, revealing favorable interactions that could be exploited for therapeutic purposes .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)benzoic Acid N-Succinimidylester?

The compound is typically synthesized via a multi-step process:

- Bromination : Starting with 3,5-dimethylbenzoic acid derivatives, bromination is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in dichloroethane .

- Esterification : The brominated intermediate is converted to the N-hydroxysuccinimide (NHS) ester using carbodiimide coupling agents (e.g., EDC) with NHS in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Purification : Column chromatography or solvent washing (e.g., ethyl acetate/hexane) is employed to isolate the product, verified by NMR .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Analysis : H- and C-NMR are critical for confirming the bromomethyl and succinimidyl ester groups. For example, the bromomethyl proton appears as a singlet (~4.5 ppm), while succinimidyl carbonyl carbons resonate at ~170 ppm .

- HPLC : Purity is assessed via reverse-phase HPLC using acetonitrile/water gradients, with detection at 254 nm .

Q. What are the optimal storage conditions to maintain stability?

Store at ≤-20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles, as hydrolysis of the NHS ester can occur, especially in humid environments .

Q. Which solvents are compatible for its use in conjugation reactions?

The compound is soluble in polar aprotic solvents like DMF and DCM. For aqueous reactions, dissolve in DMF first, then dilute with phosphate-buffered saline (PBS, pH 7.4–8.5) to minimize ester hydrolysis .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, goggles) to avoid skin/eye contact with the bromomethyl group, a potential alkylating agent.

- Work in a fume hood due to volatile solvents (e.g., DCM) and reactive intermediates .

Advanced Research Questions

Q. How can crosslinking efficiency with biomolecules (e.g., proteins) be optimized?

- pH Control : Maintain pH 7.4–8.5 to balance NHS ester reactivity (optimal at pH >7) and protein stability.

- Molar Ratio : Use a 5–10:1 molar excess of the ester to the target biomolecule to account for hydrolysis .

- Steric Considerations : Introduce spacer arms (e.g., PEG linkers) to reduce steric hindrance in bulky biomolecules .

Q. How to troubleshoot bromination side reactions (e.g., di-bromination or oxidation)?

- Radical Quenchers : Add inhibitors like TEMPO to suppress over-bromination .

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce radical chain propagation, minimizing di-brominated byproducts .

- Monitoring : Use GC-MS or TLC to track reaction progress and terminate before side reactions dominate .

Q. How to resolve conflicting data on reaction yields reported in literature?

Discrepancies often arise from:

- Reagent Purity : Impure starting materials (e.g., 3,5-dimethylbenzoic acid) reduce yields. Use ≥98% purity reagents .

- Solvent Anhydrousness : Trace water in DMF or DCM hydrolyzes NHS esters prematurely. Use molecular sieves or freshly distilled solvents .

- Workup Methods : Incomplete extraction or chromatography can lead to underestimated yields .

Q. What strategies improve regioselective modification of the bromomethyl group in complex molecules?

- Protecting Groups : Temporarily protect reactive sites (e.g., carboxylic acids) with tert-butyl esters, which are cleaved post-reaction .

- Microwave-Assisted Synthesis : Enhances selectivity by accelerating desired pathways (e.g., bromomethylation over oxidation) .

Q. How to quantify conjugation efficiency in heterogeneous mixtures (e.g., cell lysates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.